N-(3,4-dimethoxybenzyl)-2,5-dimethylaniline
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-5-6-13(2)15(9-12)18-11-14-7-8-16(19-3)17(10-14)20-4/h5-10,18H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRADOBWNIEMFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2,5-dimethylaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,5-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,4-dimethoxybenzyl)-2,5-dimethylaniline exhibit promising anticancer properties. For instance, derivatives of dimethoxybenzyl anilines have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it can act against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents. The structural features contribute to its effectiveness by enhancing membrane permeability and disrupting microbial metabolic processes .
Agricultural Applications
2.1 Crop Protection Agents
this compound has been explored as a component in crop protection formulations. Its derivatives have been reported to possess fungicidal and bactericidal properties, offering an eco-friendly alternative to synthetic pesticides. The ability to target specific pathogens while minimizing harm to beneficial organisms is a significant advantage .
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound typically involves several steps, including the alkylation of an amine with a substituted benzyl halide. Various methods have been optimized for yield and purity, including the use of catalytic systems that enhance reaction efficiency .
3.2 Structural Variants
Numerous structural variants of this compound have been synthesized to improve efficacy against specific targets or enhance solubility in biological systems. For example, modifications at the methoxy groups or the aniline nitrogen can significantly alter biological activity .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the aniline moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Optical Properties
- (E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline (): This compound contains a nitrobenzylidene group instead of a dimethoxybenzyl group. The nitro group is electron-withdrawing, which contrasts with the electron-donating methoxy groups in the target compound. Ab initio calculations for the nitro derivative revealed significant second-order nonlinear optical (NLO) behavior due to its polarized structure . However, experimental NLO data for the target compound are unavailable, necessitating further study.
Isomeric and Functional Group Variations in Dimethylanilines
- 2,5-Dimethylaniline vs. 3,4-Dimethylaniline () :
The position of methyl groups on the aniline ring significantly impacts analytical quantification. For instance, 2,4-dimethylaniline-d11 is used as an internal standard for isomers like 2,5- and 3,4-dimethylaniline due to structural similarities, though recovery rates may vary depending on matrix interactions . In enzymatic contexts, 2,5-dimethylaniline and 3,4-dimethylaniline were substrates in laccase production studies, suggesting that substituent positioning affects enzymatic recognition or degradation .
Comparison with N,O-Bidentate Directing Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound features an amide group with N,O-bidentate coordination sites, enabling metal-catalyzed C–H bond functionalization.
Physicochemical Properties of Benzylamine Derivatives
- Methylbenzylamines () :
Methylbenzylamines like 2-methylbenzylamine (bp 196–197°C) and 3-methylbenzylamine (bp 202–205°C) exhibit lower boiling points compared to dimethoxy-substituted analogs, which likely have higher molecular weights and boiling points due to increased polarity . The dimethoxy groups may also enhance solubility in polar solvents.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(3,4-dimethoxybenzyl)-2,5-dimethylaniline is a compound of interest due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains methoxy groups (-OCH₃) and an amine group (-NH₂), which are crucial for its biological activity.
- Molecular Formula : C₁₄H₁₉N O₂
- Molecular Weight : Approximately 233.31 g/mol
Antioxidant Properties
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of dimethoxybenzyl compounds have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models .
Neuroprotective Effects
In neuroprotection studies, compounds related to this compound have demonstrated the ability to mitigate neuronal damage in models of ischemia. For example, a related compound, 2-(3',5'-dimethoxybenzylidene) cyclopentanone (DMBC), was shown to reduce infarct volume and improve neurological outcomes in rat models of cerebral ischemia . This suggests that this compound may possess similar neuroprotective properties.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Apoptosis : Studies indicate that related compounds inhibit apoptosis in neuronal cells under stress conditions by modulating pathways involving cathepsin B and other pro-apoptotic factors .
- Antioxidant Activity : The presence of methoxy groups likely contributes to the antioxidant capacity by stabilizing free radicals and enhancing the overall redox state of cells .
Study 1: Neuroprotection in Ischemic Models
A study investigating the neuroprotective effects of DMBC found that treatment significantly reduced lactate dehydrogenase (LDH) leakage in astrocytes subjected to oxygen-glucose deprivation (OGD), indicating reduced cell death. Additionally, DMBC treatment increased levels of glial fibrillary acidic protein (GFAP), suggesting enhanced astrocytic response and protection .
Study 2: Antioxidant Activity Assessment
Another study evaluated the antioxidant potential of various dimethoxybenzyl derivatives. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, supporting their potential therapeutic applications in oxidative stress-related diseases .
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Q. Table 1: Structural Analogs and Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
